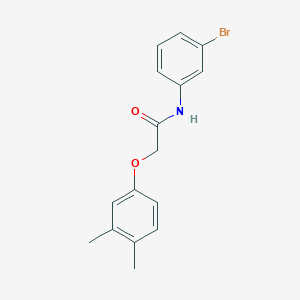
N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide and similar compounds involves multi-step chemical reactions including acetylation, ethylation, and condensation processes. For instance, improvements in the technical methods of acetylation and ethylation for related compounds have been studied, showing significant yields and purity (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide has been determined using X-ray crystallography, revealing specific bond angles and distances that highlight the compound's conformation (A. S. Praveen et al., 2013). These structures are crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
Compounds structurally similar to N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide have been synthesized and investigated for their reactivity in various chemical reactions, including silylation and interactions with methyl(organyl)dichlorosilanes (N. Lazareva et al., 2017). These studies provide insights into the chemical behavior and potential applications of such compounds.
Physical Properties Analysis
The physical properties of compounds similar to N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For example, the crystalline structure and hydrogen bonding play a significant role in determining these physical properties, as demonstrated in studies of related compounds (B. Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are crucial for the application of N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide in synthetic chemistry. Research on related compounds has shown how modifications in the chemical structure can influence these properties, offering pathways for designing materials with desired functionalities (E. Olszewska et al., 2011).
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
A study reviewed the biological effects of acetamide, formamide, and their derivatives, highlighting their commercial importance and biological consequences of exposure. The data presented add considerably to our knowledge around the biological responses to these chemicals, which vary qualitatively and quantitatively among different derivatives. This suggests potential avenues for researching the biological effects of "N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide" based on its structural similarities to these compounds (Kennedy, 2001).
Metabolism and Genetic Differences in Drug Processing
Another study on Paracetamol (acetaminophen) metabolism reveals the complexity of metabolic pathways for drugs and highlights genetic differences that could affect drug processing and toxicity. This underscores the importance of considering genetic profiles in the study of drug effects, which could be relevant for understanding the metabolism of "N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide" (Zhao & Pickering, 2011).
Environmental Impact and Removal Technologies
Research on Acetaminophen's presence in natural water environments and its transformation into toxic intermediates underlines the environmental impact of pharmaceutical compounds. This study's focus on removal technologies and transformation pathways in different environmental compartments could inform research on the environmental fate of "N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide" and strategies for its removal (Vo et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-6-7-15(8-12(11)2)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXPBPHTZBDWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)
![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)


![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)